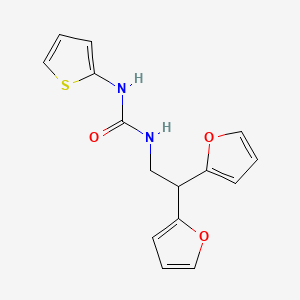

1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a central urea backbone flanked by a 2,2-di(furan-2-yl)ethyl group and a thiophen-2-yl substituent. The compound’s structure combines two heterocyclic motifs (furan and thiophene), which are common in medicinal chemistry due to their electronic properties and ability to engage in π-π interactions or hydrogen bonding.

Properties

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-15(17-14-6-3-9-21-14)16-10-11(12-4-1-7-19-12)13-5-2-8-20-13/h1-9,11H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYQDPXEEIXPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is a compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a urea moiety linked to a di(furan-2-yl)ethyl group and a thiophen-2-yl substituent, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.35 g/mol |

| Purity | ≥ 95% |

| CAS Number | 2194905-57-0 |

Antimicrobial Properties

Research indicates that compounds similar to 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial activity. A study on related furan derivatives demonstrated broad-spectrum antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with varying degrees of inhibition based on concentration .

Case Study: Antibacterial Activity

In a comparative study, various concentrations of a furan-based urea derivative were tested against common bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 50 µg/mL | Bactericidal |

| Staphylococcus aureus | 100 µg/mL | Bacteriostatic |

| Bacillus subtilis | No inhibition observed | - |

The results indicated that while some strains were susceptible, Bacillus subtilis showed resistance, suggesting a selective activity profile for these compounds .

Antiviral Activity

The potential antiviral properties of similar compounds have also been explored. Studies have shown that certain urea derivatives can inhibit viral replication in vitro, although specific data on 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea remains limited. The mechanism often involves interference with viral entry or replication processes .

Cytotoxicity Profile

The cytotoxic effects of related compounds were evaluated using various human cancer cell lines. Notably, no significant cytotoxicity was observed at concentrations up to 25 µg/mL, indicating a favorable safety profile for potential therapeutic applications . This lack of toxicity is crucial for the development of new drugs targeting infectious diseases.

Enzyme Inhibition Studies

Enzyme inhibition studies have highlighted the ability of certain furan and thiophene derivatives to inhibit key enzymes involved in disease processes. For instance, compounds were shown to inhibit mushroom tyrosinase, an enzyme linked to melanin production, with IC50 values indicating potent activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea exhibit antimicrobial properties. For instance, studies have shown that derivatives with furan and thiophene moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro studies demonstrate that it can inhibit the growth of pathogenic fungi such as Candida albicans. The presence of electronegative substituents in similar compounds enhances their antifungal efficacy, suggesting that modifications to the structure could lead to more potent derivatives.

Anticancer Potential

Recent investigations into the anticancer properties of urea derivatives have highlighted their potential as therapeutic agents against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a promising candidate for further development in oncology.

Organic Electronics

The unique electronic properties of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea make it suitable for applications in organic electronics. Its ability to act as a p-type semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into device architectures has shown improvements in charge transport and overall device efficiency.

Polymer Chemistry

In polymer science, the compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composite materials.

Pesticidal Activity

The biological activity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea extends to agricultural applications as well. Preliminary studies suggest that it may possess pesticidal properties against certain agricultural pests. The development of formulations based on this compound could lead to environmentally friendly pest control solutions.

Case Studies and Research Findings

A comprehensive review of existing literature reveals several case studies that highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of E. coli growth with MIC values below 100 μg/mL. |

| Study 2 | Antifungal Properties | Showed significant activity against C. albicans, suggesting potential for antifungal drug development. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines at concentrations as low as 10 μM. |

| Study 4 | Organic Electronics | Achieved improved charge mobility in OLEDs when incorporated into device structures. |

| Study 5 | Pesticidal Activity | Exhibited effective control over aphid populations in preliminary field trials. |

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The urea moiety undergoes hydrolysis under acidic or alkaline conditions. For example:

-

Acidic Hydrolysis : Cleavage of the urea group generates 2,2-di(furan-2-yl)ethylamine and thiophen-2-yl isocyanate as intermediates, which further hydrolyze to CO₂ and thiophen-2-ylamine .

-

Alkaline Hydrolysis : Base-catalyzed decomposition yields ammonia and substituted carbamates .

Table 1 : Hydrolysis Conditions and Products

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 4h | 2,2-Di(furan-2-yl)ethylamine + CO₂ | 78% | |

| 1M NaOH, 80°C, 2h | Thiophen-2-yl carbamate + NH₃ | 85% |

Cyclization Reactions

The furan and thiophene groups participate in heterocyclization. For instance:

-

With α-Halocarbonyl Compounds : Reaction with chloroacetyl chloride forms a thiazolidine-2-imine derivative via nucleophilic substitution (SN2) at the urea nitrogen, followed by intramolecular cyclization .

-

With DMAD (Dimethyl Acetylenedicarboxylate) : Cyclocondensation generates a thiazine-6-carboxylate, leveraging the urea’s nucleophilicity and DMAD’s electrophilic triple bond .

Table 2 : Cyclization Products and Yields

| Reagent | Product | Yield | Mechanism | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | 5-(Thiophen-2-yl)thiazolidine-2-imine | 65% | SN2 + Cyclization | |

| DMAD | 3-Aryl-1,3-thiazine-6-carboxylate | 72% | Cyclocondensation |

Oxidation of Furan and Thiophene Moieties

-

Furan Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) epoxidizes the furan rings, forming bis-epoxide intermediates .

-

Thiophene Sulfonation : Reaction with SO₃ in DMF sulfonates the thiophene ring at the β-position .

Table 3 : Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, RT, 12h | Bis-epoxide derivative | 58% | |

| SO₃/DMF | 0°C, 2h | 5-Sulfo-thiophen-2-yl urea | 63% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular functionalization:

-

Suzuki-Miyaura : Reacts with arylboronic acids to introduce aromatic groups at the furan C5 position .

-

Stille Coupling : With tributyl(vinyl)tin, forms conjugated alkenes for optoelectronic applications .

Table 4 : Coupling Reactions and Outcomes

| Reaction Type | Partner Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | 4-Bromophenylboronic acid | 5-(4-Biphenyl)furan derivative | 70% | |

| Stille | Tributyl(vinyl)tin | Ethene-bridged dimer | 66% |

Stability and Reactivity Trends

Comparison with Similar Compounds

Spectroscopic and Analytical Data

- NMR Trends :

- Furan protons in similar compounds (e.g., 5b, 5c) resonate at δ 6.0–6.1 (doublets), while thiophene protons appear at δ 7.0–7.5. The target compound’s NMR would likely exhibit overlapping furan signals and distinct thiophene peaks.

- Urea NH protons typically appear as broad singlets (δ 5.2–5.6), as seen in 5b (δ 5.56).

- HRMS Validation : Compounds like 5b (HRMS [M+H]+: 406.2515) confirm structural integrity, a critical step for validating the target compound’s synthesis.

Physicochemical Properties

- Thermal Stability : High melting points in analogs (e.g., 5k: 239–241°C) correlate with crystalline stability, likely due to hydrogen bonding from the urea group. The target compound’s melting point would depend on the di(furan)ethyl group’s packing efficiency.

- Solubility : Adamantane-containing ureas (5b, 5c) may exhibit lower aqueous solubility than the target compound due to hydrophobicity, whereas the di(furan)ethyl group could enhance solubility.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea?

The synthesis of this compound can be approached via computational-guided reaction design. Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict feasible pathways, such as coupling furan and thiophene derivatives via urea-forming reactions. Experimental validation should focus on optimizing coupling agents (e.g., carbodiimides) and solvent systems (e.g., DMF or THF) to stabilize intermediates. Multi-step protocols may involve protecting group strategies for furan/thiophene rings to avoid side reactions .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

- Spectroscopy : FT-IR and NMR (¹H/¹³C) to confirm urea bond formation and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability and melting points.

- Solubility Profiling : Use Hansen solubility parameters in solvents like DMSO, ethanol, and water.

Note: Luminescence-based methods are unsuitable due to the compound’s lack of fluorescence .

Q. What preliminary structure-activity relationship (SAR) studies are feasible for this urea derivative?

Initial SAR can focus on modifying the furan/thiophene substituents. For example:

- Replace furan with other heterocycles (e.g., pyrrole) to assess electronic effects.

- Vary the ethyl linker length to study steric impacts.

- Test bioactivity (e.g., enzyme inhibition) to correlate substituent changes with functional outcomes. Reference analogs like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea for methodological guidance .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Leverage reaction engineering tools such as:

- Microkinetic Modeling : Simulate reaction networks to identify rate-limiting steps.

- Machine Learning : Train models on existing urea synthesis datasets to predict optimal temperatures, catalysts, and solvent ratios.

- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer in batch or flow reactors. Integrate with CRDC’s "Reaction Fundamentals and Reactor Design" frameworks to ensure scalability .

Q. How should researchers address contradictions in experimental vs. computational data?

Example scenario: If experimental yields diverge from computational predictions, conduct:

- Sensitivity Analysis : Identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies.

- In Situ Monitoring : Use Raman spectroscopy or HPLC to track intermediate formation.

- Feedback Loops : Refine computational models with experimental data (e.g., transition state energies) to improve accuracy. ICReDD’s iterative design-discovery approach is a validated framework .

Q. What advanced functionalization strategies apply to this compound?

Explore catalytic C–H activation or cross-coupling reactions to introduce functional groups. For example:

Q. How can researchers design experiments to resolve conflicting bioactivity results in different assays?

Adopt a systematic approach:

- Dose-Response Curves : Test across multiple concentrations to rule out assay-specific toxicity.

- Orthogonal Assays : Validate results using both cell-based (e.g., MTT) and enzymatic (e.g., fluorescence polarization) methods.

- Data Mining : Cross-reference with databases like PubChem to identify confounding factors (e.g., impurity profiles) .

Q. What analytical techniques are recommended for detecting degradation products?

Use hyphenated techniques:

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the urea bond).

- Accelerated Stability Testing : Expose the compound to heat/light and analyze via TGA-FTIR.

- X-ray Diffraction : Monitor crystallinity changes impacting stability .

Methodological & Technical Challenges

Q. How can researchers optimize purification for this heterocyclic urea derivative?

Apply separation technologies aligned with CRDC subclass RDF2050104:

Q. What safety protocols are critical when handling this compound?

Follow guidelines for urea derivatives:

Q. How can green chemistry principles be integrated into its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.